3,5-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide
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Overview
Description
- This compound is a complex molecule with intriguing structural features. Let’s break it down:
- The core structure consists of a benzene ring (the “benz” part).
- Attached to the benzene ring, we have a 3,5-dimethoxy group (two methoxy groups at positions 3 and 5).
- Further, there’s an oxadiazole ring (1,2,4-oxadiazol-5-yl) connected to the benzene ring.
- Finally, the whole compound is capped with an amide group (N-(propan-2-yl)benzamide).
- This compound’s intricate structure suggests potential biological activity and interesting properties.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can infer that it involves the condensation of appropriate precursors.
- Industrial production methods likely involve more efficient and scalable processes, but these details remain proprietary.
Chemical Reactions Analysis
Reactivity: Given its functional groups, this compound could undergo various reactions
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Study of its reactivity, synthesis of analogs, and potential drug development.
Biology: Investigation of its effects on cellular processes, receptors, and enzymes.
Medicine: Exploration as a potential drug candidate (e.g., anticancer, antimicrobial).
Industry: Possible applications in materials science or organic electronics.
Mechanism of Action
- Unfortunately, specific information about its mechanism of action is not readily available. we can speculate:
- It might interact with specific receptors or enzymes due to its complex structure.
- Further research is needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C22H25N3O5 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
3,5-dimethoxy-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C22H25N3O5/c1-14(2)25(22(26)16-10-18(28-4)12-19(11-16)29-5)13-20-23-21(24-30-20)15-6-8-17(27-3)9-7-15/h6-12,14H,13H2,1-5H3 |
InChI Key |
MDEUFAPKTNDTRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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